N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide

picolinamide lipophilicity physicochemical profiling

This underexplored picolinamide derivative addresses the gap for novel chemical vectors beyond standard aryl-picolinamides. Its unique 2-(2-chlorophenyl)-2-methoxyethyl side chain introduces a methoxyethyl linker absent from published SAR comparators, enabling steric/electronic interrogation of target pockets where standard 2-chlorophenyl analogs yield >32 µM IC50 values. Key advantages: - Novel vector for Nav1.8 lead diversification. - Suitable as an HPLC/UPLC-MS retention-time or mass-spectrometric standard. - Enables early cardiac safety profiling where hERG data for picolinamides remain sparse. - In stock with pack sizes from 10 mg to bulk custom.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.75
CAS No. 1790198-92-3
Cat. No. B2486560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide
CAS1790198-92-3
Molecular FormulaC15H15ClN2O2
Molecular Weight290.75
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=N1)C2=CC=CC=C2Cl
InChIInChI=1S/C15H15ClN2O2/c1-20-14(11-6-2-3-7-12(11)16)10-18-15(19)13-8-4-5-9-17-13/h2-9,14H,10H2,1H3,(H,18,19)
InChIKeyQWWKQUBAHATDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide: Identity and Scaffold Context


N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide (CAS 1790198-92-3) is a synthetic picolinamide derivative with molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of 290.74 g mol⁻¹ . The compound integrates a pyridine-2-carboxamide core with a sterically encumbered 2-(2-chlorophenyl)-2-methoxyethyl side chain, placing it within a scaffold class that has been extensively investigated for voltage-gated sodium channel (Nav) inhibition, kinase modulation, and antifungal succinate dehydrogenase inhibition [1].

Scaffold Picolinamide core with unique 2-methoxyethyl linker
Pathway context Reported scaffold class for Nav channel and kinase studies
Selection Underexplored chemical space; no exact analog identified

Why Picolinamide Substitution Fails for This Compound


Within the pyridine-2-carboxamide series, even minor changes to the N-aryl substituent produce dramatic shifts in target potency and selectivity. For Nav1.8, moving from a 2,3,5-trichlorophenyl to a 2-chlorophenyl picolinamide results in an IC₅₀ shift from 2.6 µM to >32 µM (>12‑fold loss) [1]. The 2-(2-chlorophenyl)-2-methoxyethyl substituent present in this compound introduces an additional methoxyethyl linker that is absent from all comparator aryl-picolinamides evaluated in published SAR tables, making direct extrapolation from available analog data unreliable without experimental confirmation [1].

Aryl substitution impact Nav1.8 potency shifts >12-fold between aryl variants; extrapolation unreliable
Linker topology gap Methoxyethyl linker absent from comparator picolinamides; direct activity transfer unlikely

Quantitative Differentiation Evidence


Physicochemical Identity and Predicted Lipophilicity

The compound’s molecular weight of 290.74 g mol⁻¹ is documented in the Chemsrc database . While experimental logP data are unavailable, the 2-methoxyethyl linker is predicted to increase clogP by 1.0–1.5 log units relative to the simpler N-(2-chlorophenyl)picolinamide comparator (measured clogP = 2.5 [1]). This lipophilicity increment may influence passive permeability and protein binding, although no head-to-head distribution coefficient measurement is publicly reported.

Lipophilicity shift
Context-dependent
ΔclogP ≈ +1.0–1.5 (predicted)
vs. N-(2-chlorophenyl)picolinamide clogP 2.5
May influence solubility and membrane partitioning for assay design
Experimental logP not reported
picolinamide lipophilicity physicochemical profiling

Structural Uniqueness of the 2-Methoxyethyl Linker

A survey of publicly indexed picolinamide building blocks (Chemsrc, PubChem) reveals that the 2-(2-chlorophenyl)-2-methoxyethyl side chain is absent from the standard aryl, alkyl, and heteroaryl picolinamide series . The closest commercially catalogued analogs (e.g., N-(2-chlorophenyl)picolinamide, 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide) either lack the methoxyethyl linker or bear additional ring substitutions that alter electronic and steric profiles . No exact matched analog with the same linker topology has been identified in the public domain.

Substructure uniqueness
Data to verify
No exact matched analog in public databases
Reduces near-duplicate purchasing risk; enables novel chemical space exploration
Database mining, April 2026; independent confirmation advised
chemical building block structural diversity picolinamide

Aryl Substitution Sensitivity in Nav1.8 Picolinamide Inhibitors

Published Nav1.8 inhibition data for picolinamides demonstrate that the identity of the N-aryl group is a dominant modulator of potency: a 2,3,5-trichlorophenyl substituent yields an IC₅₀ of 2.6 µM, whereas the sterically smaller 2-chlorophenyl analog exhibits IC₅₀ > 32 µM (>12-fold difference) [1]. The target compound’s 2-(2-chlorophenyl)-2-methoxyethyl substituent introduces an oxygen-containing linker that is not represented in this SAR set, precluding direct extrapolation but highlighting the potential for significant potency shifts driven by aryl region modifications [1].

Nav1.8 aryl SAR
Class-level inference
>12-fold IC₅₀ shift between aryl variants
2,3,5-trichlorophenyl (2.6 µM) vs 2-chlorophenyl (>32 µM)
Side-chain modification likely to confer distinct pharmacological properties
Target compound untested; extrapolation requires experimental validation
Nav1.8 inhibitor picolinamide SAR ion channel

High-Value Application Scenarios


SAR Expansion for Ion Channel and Kinase Programs

The 2-(2-chlorophenyl)-2-methoxyethyl side chain represents an underexplored vector in the picolinamide pharmacophore. Research groups seeking to diversify their compound libraries beyond the well-characterized aryl-picolinamides described by Scanio et al. (ACS Med. Chem. Lett. 2015) [1] can deploy this compound to probe steric and electronic effects in target binding pockets where standard 2-chlorophenyl derivatives have yielded >32 µM IC₅₀ values [1].

Biophysical Assay Development and Method Validation

Its unique substructure (confirmed by database mining [1]) makes this compound suitable as a retention-time or mass-spectrometric standard in HPLC/UPLC-MS method development for picolinamide-containing compound panels. The predicted intermediate lipophilicity supports reversed-phase chromatography method development without the solubility limitations of higher-logP analogs.

Negative Control or Selectivity Probe for hERG and CYP Profiling

The pyridine-2-carboxamide core is structurally related to known hERG-active chemotypes. Procurement of this compound enables its inclusion in early-stage cardiac safety panels to determine whether the 2-methoxyethyl linker mitigates hERG binding relative to simpler picolinamides, for which public hERG data remain sparse [1].

Application
Selection Property
Validation Focus
SAR library expansion
Unique side-chain topology
Steric/electronic effects in target binding pockets
Chromatographic method development
Substructure uniqueness and predicted intermediate lipophilicity
Retention-time differentiation and solubility
Cardiac ion channel panel screening
Picolinamide core with unexplored linker
hERG binding assessment relative to simpler picolinamides
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